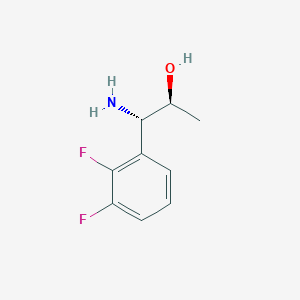![molecular formula C7H7NO3S2 B13054537 (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B13054537.png)
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound that features a unique thieno[2,3-b]thiopyran structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the formation of the thieno[2,3-b]thiopyran core followed by the introduction of the hydroxyimino group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thienyl ketone with a suitable sulfur donor can lead to the formation of the thieno[2,3-b]thiopyran core. Subsequent treatment with hydroxylamine under acidic or basic conditions introduces the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-b]thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thieno[2,3-b]thiopyran core can interact with various enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
3,3′-dihydroxy-2,2′-biindan-1,1′-dione: This compound shares a similar core structure and exhibits unique electronic properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have similar thieno structures and are used in medicinal chemistry.
5H-Dithieno[3,2-b2′,3′-d]pyran: This compound is used in the development of low-bandgap polymers for electronic applications.
Uniqueness
(4E)-4-(hydroxyimino)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific combination of the thieno[2,3-b]thiopyran core and the hydroxyimino group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H7NO3S2 |
|---|---|
分子量 |
217.3 g/mol |
IUPAC名 |
(NE)-N-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H7NO3S2/c9-8-6-1-3-12-7-5(6)2-4-13(7,10)11/h1,3,9H,2,4H2/b8-6+ |
InChIキー |
YYOMDWQDPOIMLA-SOFGYWHQSA-N |
異性体SMILES |
C1CS(=O)(=O)C2=C1/C(=N/O)/C=CS2 |
正規SMILES |
C1CS(=O)(=O)C2=C1C(=NO)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-7-methylthieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13054467.png)
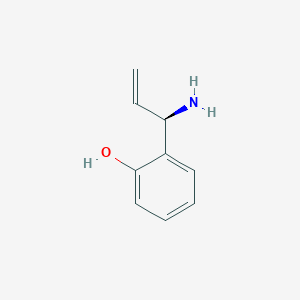
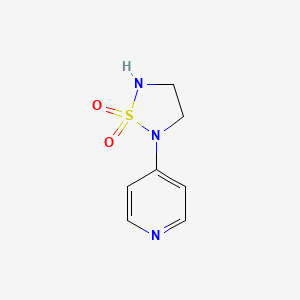
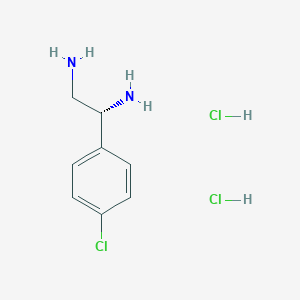

![(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13054496.png)
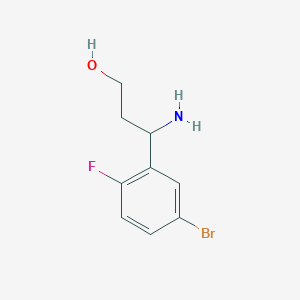
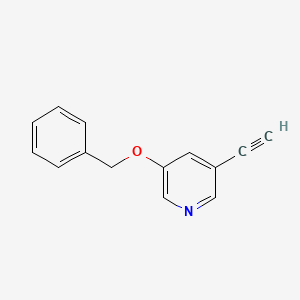
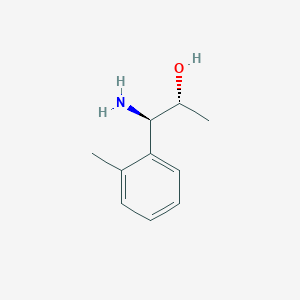
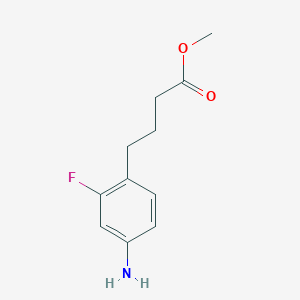
![ethyl N-[2-acetyl-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B13054517.png)
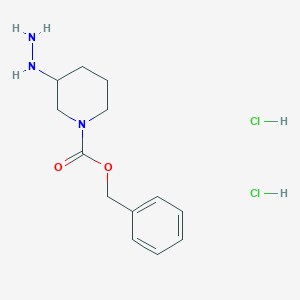
![1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13054525.png)
